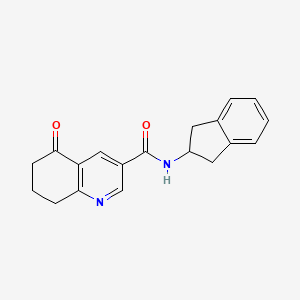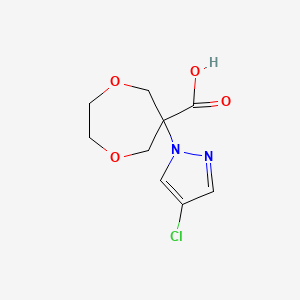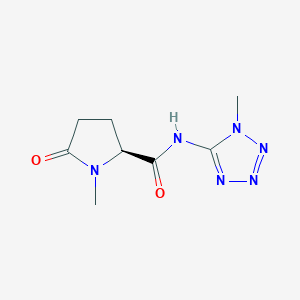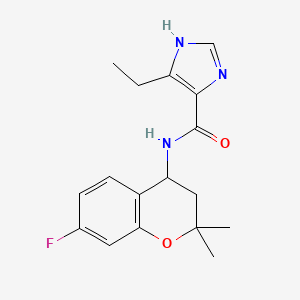
N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide, also known as DIQC, is a synthetic compound that has been studied for its potential therapeutic applications. DIQC belongs to the family of quinoline carboxamides and has been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide is not fully understood, but it is believed to exert its biological effects through multiple pathways. In cancer cells, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer progression. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its synthetic nature, which allows for the optimization of its purity and yield. Furthermore, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit various biological activities, making it a versatile compound for studying different biological pathways. However, one limitation of using N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide in lab experiments is its potential toxicity, which may vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for the study of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the potential of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide as a therapeutic agent in animal models of cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new analogs of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Méthodes De Synthèse
N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzophenone with cyclohexanone, followed by cyclization and further functionalization. The final product is obtained through a reaction with 3-carboxamide-4-chlorobenzoic acid. The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been reported in various research articles, and the purity and yield of the compound can be optimized through various methods.
Applications De Recherche Scientifique
N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-7-3-6-17-16(18)10-14(11-20-17)19(23)21-15-8-12-4-1-2-5-13(12)9-15/h1-2,4-5,10-11,15H,3,6-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQCTIIFXIDJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(=O)NC3CC4=CC=CC=C4C3)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-N-[(2,5-difluorophenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435657.png)
![3-[2-(5-Bromo-2-fluorophenyl)propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7435661.png)

![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435689.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435696.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)




![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)